molecular formula C8H17N B13534351 1-(Tert-pentyl)cyclopropan-1-amine

1-(Tert-pentyl)cyclopropan-1-amine

Cat. No.: B13534351
M. Wt: 127.23 g/mol
InChI Key: XAGGKHPBHKYWSC-UHFFFAOYSA-N
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Description

1-(Tert-pentyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a tert-pentyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-pentyl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclopropanecarboxylic acid derivatives followed by amination.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-pentyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Tert-pentyl)cyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-pentyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure allows it to participate in unique chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(Tert-pentyl)cyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the tert-pentyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-(2-methylbutan-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H17N/c1-4-7(2,3)8(9)5-6-8/h4-6,9H2,1-3H3

InChI Key

XAGGKHPBHKYWSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1(CC1)N

Origin of Product

United States

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